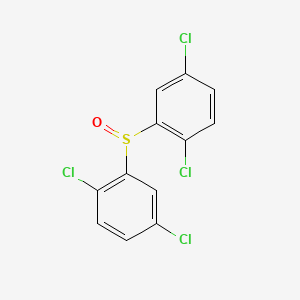![molecular formula C13H9Cl2NO2 B12594821 4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid CAS No. 885268-22-4](/img/structure/B12594821.png)
4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of amino and carboxylic acid functional groups, along with two chlorine atoms attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the diazotization of 4-amino-3’,4’-dichlorobiphenyl, followed by a Sandmeyer reaction to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Diamino-4,4’-dichlorobiphenyl: Similar structure but with amino groups instead of carboxylic acid.
4,4’-Dichlorobiphenyl: Lacks the amino and carboxylic acid groups.
3,3’-Dichloro-4,4’-diaminodiphenyl: Contains amino groups but no carboxylic acid.
Uniqueness
4-Amino-3’,4’-dichloro[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
885268-22-4 |
|---|---|
Formule moléculaire |
C13H9Cl2NO2 |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2-amino-5-(3,4-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,16H2,(H,17,18) |
Clé InChI |
VCEZFLSMDHNSDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


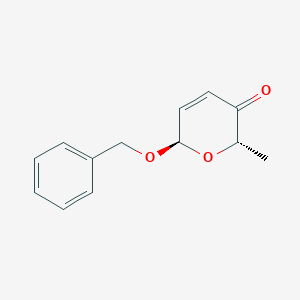
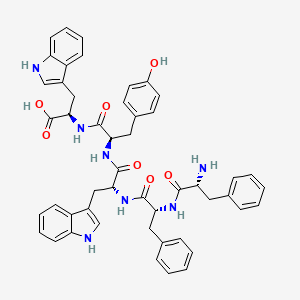
![Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-](/img/structure/B12594755.png)
![2,4-Dichloro-6-(4-chlorophenyl)-5-[4-(methylsulfanyl)phenyl]pyrimidine](/img/structure/B12594767.png)
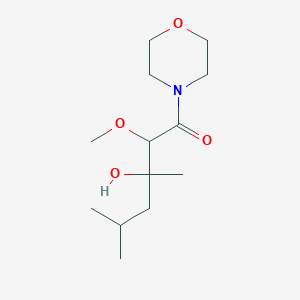

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)
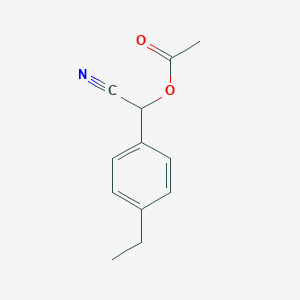
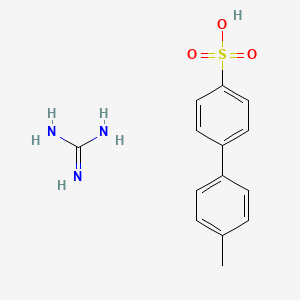
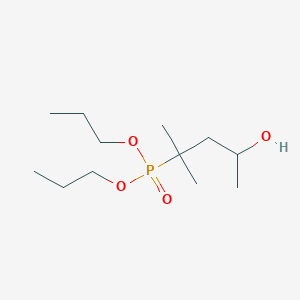
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
